![molecular formula C5H4N4O B097623 1,3-Dihydro-2h-imidazo[4,5-b]pyrazin-2-one CAS No. 16328-63-5](/img/structure/B97623.png)

1,3-Dihydro-2h-imidazo[4,5-b]pyrazin-2-one

Übersicht

Beschreibung

1,3-Dihydro-2h-imidazo[4,5-b]pyrazin-2-one is a heterocyclic compound that is part of the imidazopyrazinone family. These compounds are known for their planar ring structure and aromatic character, which is influenced by the presence of a zwitter-ionic resonance structure . Imidazopyrazinones are versatile scaffolds in organic synthesis and drug development due to their unique structural features and potential biological activities .

Synthesis Analysis

The synthesis of imidazopyrazinones and their derivatives can be achieved through various strategies. For instance, substituted imidazo[1,5-a]pyrazines can be synthesized via mono-, di-, and directed remote metalation strategies, leading to a range of functionalized derivatives . Additionally, solution phase synthesis methods have been described for the formation of imidazo[1,2-b]pyrazol-2-ones, involving the formation of 5-aminopyrazoles followed by intramolecular cyclodehydration . The synthesis of imidazo[1,2-a]pyrazine-3,6-diones from alpha-amino acids has also been reported, which involves a multi-step process including O-acylation, acyl transfer, intramolecular condensation, and water elimination .

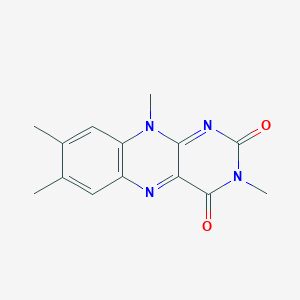

Molecular Structure Analysis

The molecular structure of imidazopyrazinones is characterized by a planar ring system with a weakened carbonyl character, which contributes to the aromaticity of the compound . The bond length alternations and NMR chemical shifts support the presence of aromatic character in the imidazopyrazinone rings . The molecular structure is also influenced by the pattern and position of substitution, which can affect the reactivity and biological activity of the compounds .

Chemical Reactions Analysis

Imidazopyrazinones undergo various chemical reactions based on their reactivity and the position of substitution. For example, regioselective metalation reactions can be used to introduce functional groups at specific positions on the imidazopyrazinone ring . The reactivity of these compounds can also be exploited in the synthesis of novel heterocyclic systems, such as the triazadibenzo[cd,f]azulen-7(6H)-one tricyclic ring system . Furthermore, the luminescence properties of imidazopyrazinone compounds have been studied, with applications in bioluminescence and chemiluminescence .

Physical and Chemical Properties Analysis

Imidazopyrazinones exhibit solvatochromism, which is the change in color with the polarity of the solvent, due to hydrogen-bonding interactions with solvent molecules . This property, along with their luminescence, makes them interesting for applications in bioassays . The physical properties, such as melting points and solubility, can vary depending on the substitution pattern and the presence of functional groups .

Wissenschaftliche Forschungsanwendungen

Organic Chemistry

1,3-Dihydro-2h-imidazo[4,5-b]pyrazin-2-one and its derivatives have been used in nitration reactions . The nitration of these compounds at 0–5°C and 60°C gives 5-nitro-and 5,6-dinitro-1,3-dihydro-2h-imidazo[4,5-b]pyrazin-2-ones, respectively . This process involves the replacement of the halogen atom in position 5 of the pyridine fragment by a nitro group .

Pharmacology

Imidazole, a compound related to 1,3-Dihydro-2h-imidazo[4,5-b]pyrazin-2-one, is known for its broad range of chemical and biological properties . The derivatives of 1,3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . There are different examples of commercially available drugs in the market which contains 1,3-diazole ring .

GABA A Receptor Modulators

Imidazole, a compound related to 1,3-Dihydro-2h-imidazo[4,5-b]pyrazin-2-one, is known to act as a GABA A receptor positive allosteric modulator . This means it can enhance the effect of the neurotransmitter GABA on the GABA A receptor, which plays a crucial role in inhibitory signaling in the brain .

Proton Pump Inhibitors

Some imidazole derivatives have been developed as proton pump inhibitors . These drugs are used to reduce the production of stomach acid, which can help treat conditions like gastroesophageal reflux disease (GERD) and stomach ulcers .

Aromatase Inhibitors

Imidazole derivatives have also been used as aromatase inhibitors . Aromatase is an enzyme that converts androgens into estrogens. By inhibiting this enzyme, these drugs can reduce estrogen levels, which is useful in the treatment of estrogen-sensitive breast cancer .

Non-Steroidal Anti-Inflammatory Drugs (NSAIDs)

Some imidazole derivatives have been developed as NSAIDs . These drugs work by reducing the production of prostaglandins, substances in the body that cause inflammation, pain, and fever .

Antimicrobial Agents

Imidazole derivatives, which are structurally related to 1,3-Dihydro-2h-imidazo[4,5-b]pyrazin-2-one, have shown a wide range of pharmacological activities including antimicrobial properties . They can inhibit the growth of bacteria, fungi, and other microorganisms, making them potential candidates for the development of new antimicrobial drugs .

Antidepressants

Some imidazole derivatives have been developed as antidepressants . These compounds can influence the levels of certain chemicals in the brain, helping to improve mood and reduce symptoms of depression .

Anti-hypertensive Agents

Imidazole derivatives have also been used as anti-hypertensive agents . These drugs work by relaxing and widening blood vessels, which can help lower blood pressure .

Anticancer Agents

Imidazole derivatives have shown potential as anticancer agents . They can influence many cellular pathways necessary for the proper functioning of cancerous cells .

Antiplatelet Agents

Some imidazole derivatives have been developed as antiplatelet agents . These drugs work by preventing blood cells called platelets from clumping together to form clots .

Antiulcer Agents

Imidazole derivatives have also been used as antiulcer agents . These drugs work by reducing the production of stomach acid, which can help treat conditions like gastroesophageal reflux disease (GERD) and stomach ulcers .

Safety And Hazards

Eigenschaften

IUPAC Name |

1,3-dihydroimidazo[4,5-b]pyrazin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4N4O/c10-5-8-3-4(9-5)7-2-1-6-3/h1-2H,(H2,6,7,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGKLYWOFLUIKCX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C2C(=N1)NC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60299352 | |

| Record name | 1,3-dihydro-2h-imidazo[4,5-b]pyrazin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60299352 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,3-Dihydro-2h-imidazo[4,5-b]pyrazin-2-one | |

CAS RN |

16328-63-5 | |

| Record name | 16328-63-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=193442 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 16328-63-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=129582 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 16328-63-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=217339 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,3-dihydro-2h-imidazo[4,5-b]pyrazin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60299352 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Sodium 3-[[(dimethylamino)thioxomethyl]thio]propanesulphonate](/img/structure/B97558.png)

![2H-Naphtho[1,8-bc]furan-6,7-dione, 3-hydroxy-2,2,5,8-tetramethyl-](/img/structure/B97559.png)